molecular formula C15H7Cl2F2N3O2 B2947458 N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide CAS No. 891139-47-2

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide

Cat. No. B2947458
M. Wt: 370.14
InChI Key: ARXZVIAZZREHJY-UHFFFAOYSA-N
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Description

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide, also known as DCF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide involves the reaction of 2,5-dichlorophenylhydrazine with ethyl 2,6-difluorobenzoylacetate to form 5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine. This intermediate is then reacted with 2,6-difluorobenzoyl chloride to form the final product, N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide.

Starting Materials
2,5-dichlorophenylhydrazine, ethyl 2,6-difluorobenzoylacetate, 2,6-difluorobenzoyl chloride

Reaction
Step 1: Reaction of 2,5-dichlorophenylhydrazine with ethyl 2,6-difluorobenzoylacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine., Step 2: Isolation of the intermediate by filtration or extraction., Step 3: Reaction of the intermediate with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine or pyridine to form N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide., Step 4: Purification of the final product by recrystallization or column chromatography.

Mechanism Of Action

The mechanism of action of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide involves the inhibition of various enzymes and signaling pathways that are involved in cell growth, survival, and inflammation. N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in gene expression and cell differentiation. N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory cytokines.

Biochemical And Physiological Effects

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the reduction of inflammation. N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide has also been shown to have antioxidant effects, which can protect cells from oxidative stress and DNA damage.

Advantages And Limitations For Lab Experiments

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide has several advantages for laboratory experiments, including its low toxicity and high solubility in water and organic solvents. However, N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide also has some limitations, including its instability in acidic conditions and its potential for non-specific binding to proteins.

Future Directions

There are several future directions for the research on N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide, including the development of more efficient synthesis methods, the identification of new targets for N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide, and the evaluation of its potential therapeutic applications in various diseases. Additionally, the use of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide in combination with other drugs or therapies could be explored to enhance its efficacy and reduce potential side effects.
In conclusion, N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide is a chemical compound that has shown promising potential for various scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions provide a basis for further research and development in this field.

Scientific Research Applications

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative diseases, N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide has been shown to protect neurons from oxidative stress and reduce inflammation. Inflammation is a common factor in many diseases, and N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.

properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl2F2N3O2/c16-7-4-5-9(17)8(6-7)14-21-22-15(24-14)20-13(23)12-10(18)2-1-3-11(12)19/h1-6H,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXZVIAZZREHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl2F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide

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